molecular formula C21H36O3 B584259 (3alpha,5beta)-Pregnane-3,20,21-triol CAS No. 2041-77-2

(3alpha,5beta)-Pregnane-3,20,21-triol

Cat. No.: B584259
CAS No.: 2041-77-2
M. Wt: 336.516
InChI Key: KTOAERDTKFSYSF-JSRFKHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3alpha,5beta)-Pregnane-3,20,21-triol (CAS Number: 2041-77-2) is a naturally occurring pregnane steroid with the molecular formula C21H36O3 and a molecular weight of 336.509 g/mol . This compound has been identified in human pregnancy plasma, indicating its presence as a biological metabolite . As a reduced metabolite of steroid hormones, it belongs to a class of compounds known as neurosteroids, which can potently and selectively modulate the GABAA receptor in the central nervous system . While the specific research profile of this triol is still being characterized, structurally related 3α-hydroxy, 5β-reduced pregnane steroids are recognized as positive allosteric modulators of the GABAA receptor . This mechanism is of significant interest for neuroscientific research, particularly in studies investigating sedation, anesthesia, and the regulation of excitability . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential role in endocrine pathways and its functional interactions with neurotransmitter receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-19,22-24H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,19?,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOAERDTKFSYSF-JSRFKHAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Stereochemical Analysis of 3alpha,5beta Pregnane 3,20,21 Triol

Elucidation of the Pregnane (B1235032) Nucleus Configuration

The backbone of the molecule is the pregnane steroid nucleus, a tetracyclic hydrocarbon skeleton consisting of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together. The nomenclature "(3alpha,5beta)" provides critical information about the configuration of this nucleus.

Stereoisomeric Specificity at Hydroxyl Positions (C-3, C-20, C-21)

The molecule is functionalized with three hydroxyl (-OH) groups at carbons 3, 20, and 21, and their specific spatial orientations are crucial to the compound's identity.

C-3 Position : The "3alpha" designation indicates that the hydroxyl group on the A-ring is in the alpha configuration. This means it projects below the plane of the steroid nucleus and assumes an axial position relative to the chair conformation of the A-ring.

C-20 Position : The side chain attached to the D-ring at C-17 contains a chiral center at C-20 due to the hydroxyl group. The name (3alpha,5beta)-Pregnane-3,20,21-triol does not specify the stereochemistry at this position, meaning it can exist as two distinct epimers: (20S) or (20R). Both configurations are known to exist in related pregnanetriol (B129160) compounds, such as (20S)-5beta-Pregnane-3alpha,17,20-triol and its (20R) counterpart. nist.govnih.govnist.govwikipedia.org The specific isomer present would depend on its synthetic or metabolic origin.

C-21 Position : The hydroxyl group at C-21 is attached to a primary carbon, forming a hydroxyethyl side chain (-CH(OH)CH₂OH). As a primary alcohol group, the C-21 position is not a chiral center.

Conformational Heterogeneity and its Implications for Molecular Interactions

The conformational landscape of this compound is largely dictated by the rigid and non-planar structure of its 5beta-pregnane nucleus. Unlike molecules with high rotational freedom, the fused ring system severely restricts conformational mobility. The cis-fusion of the A/B rings establishes a permanent bend in the molecule's core structure.

Advanced Spectroscopic Techniques for Structural Confirmation in Research Contexts

In a research setting, the unambiguous confirmation of the structure of this compound relies on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of steroids.

¹³C NMR spectroscopy distinguishes each unique carbon atom in the molecule. libretexts.org The chemical shifts provide clear evidence for the carbon skeleton and the presence of oxygenated carbons. semanticscholar.org While specific data for this exact triol is not readily available, expected chemical shift ranges can be predicted based on extensive literature on related steroids. researchgate.netnih.gov

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound. This table presents expected values based on general steroid NMR data.

Carbon Atom(s)HybridizationExpected Chemical Shift (ppm)Rationale
C-18, C-19sp³10 - 25Angular methyl groups are highly shielded (upfield).
C-3sp³65 - 75Methine carbon bonded to a hydroxyl group.
C-20sp³70 - 80Methine carbon in the side chain bonded to a hydroxyl group.
C-21sp³60 - 70Methylene carbon bonded to a hydroxyl group.
Other sp³ Carbonssp³20 - 60Remaining carbons of the steroid nucleus.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C₂₁H₃₆O₃). Key fragmentation pathways would likely involve the sequential loss of water molecules (H₂O) from the three hydroxyl groups and cleavage of the C-17/C-20 bond, leading to characteristic fragment ions that help confirm the structure of the pregnane nucleus and the side chain.

Biosynthesis and Precursor Pathways of 3alpha,5beta Pregnane 3,20,21 Triol

Origins within the Steroidogenesis Cascade

The synthesis of (3alpha,5beta)-Pregnane-3,20,21-triol is deeply rooted in the general steroidogenesis pathway, the metabolic process responsible for producing all steroid hormones. This pathway begins with a common, fundamental molecule and branches out to create a diverse array of biologically active compounds.

Role of Cholesterol as the Initial Precursor

All steroid hormones, including pregnane (B1235032) derivatives, are synthesized from cholesterol. nih.gov This 27-carbon molecule serves as the foundational substrate for the entire steroidogenic cascade. nih.gov Steroidogenic cells can acquire cholesterol through several mechanisms: de novo synthesis within the endoplasmic reticulum, mobilization from intracellular cholesteryl ester stores within lipid droplets, or uptake of circulating lipoproteins from the plasma. nih.govnih.gov The preferential pathway, particularly in high-demand tissues like the adrenal glands and gonads, is the uptake of cholesterol from plasma lipoproteins. nih.gov

The first and rate-limiting step in all steroid hormone production is the conversion of cholesterol into pregnenolone (B344588). nih.govfullscript.com This critical reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme complex (P450scc or CYP11A1), located on the inner mitochondrial membrane. nih.gov The enzyme complex cleaves the side chain of cholesterol to form the 21-carbon steroid, pregnenolone, which then serves as the common precursor for all other steroid hormones. nih.gov

Pregnenolone and Progesterone (B1679170) as Upstream Intermediates

Following its synthesis from cholesterol, pregnenolone stands at a crucial metabolic crossroads. wikipedia.org It is the primary precursor to the vast majority of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.govwikipedia.org

A principal route for pregnenolone metabolism is its conversion to progesterone. fullscript.comwikipedia.org This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD). fullscript.commdpi.com This enzyme performs two actions: it oxidizes the 3β-hydroxyl group on the A-ring to a ketone and shifts the double bond from the C5-C6 position (the Δ⁵ pathway) to the C4-C5 position (the Δ⁴ pathway). wikipedia.orgyoutube.com The resulting molecule, progesterone, is a key intermediate in the synthesis of corticosteroids and other downstream steroids, and thus a critical upstream precursor in the pathway leading to this compound. wikipedia.orgnih.gov

Enzymatic Steps in the Formation of Pregnane Triols

The transformation from progesterone to this compound requires a series of specific enzymatic modifications that alter the steroid's core structure and functional groups.

17α-Hydroxylation Pathways

A key modification in the formation of many corticosteroids and their metabolites is the introduction of a hydroxyl group at the 17α position. This reaction is catalyzed by the enzyme 17α-hydroxylase, a component of the cytochrome P450c17 (CYP17A1) enzyme complex located in the endoplasmic reticulum. e-apem.orgnih.gov

CYP17A1 can act on both pregnenolone and progesterone, converting them into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. youtube.come-apem.org A deficiency in this enzyme leads to reduced production of cortisol and sex steroids. e-apem.orgnih.gov The formation of 17α-hydroxyprogesterone is a critical step, as this molecule is the direct precursor to cortisol and is on the pathway to forming pregnane triols that are hydroxylated at the C17 position.

A-Ring Reduction Mechanisms (5β-Reduction)

The defining structural feature of this compound is the "5-beta" configuration. This is achieved through the action of the enzyme Δ⁴-3-ketosteroid 5β-reductase (AKR1D1). nih.govnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in Δ⁴-3-ketosteroids like progesterone and its derivatives. nih.govwikipedia.org

Unlike 5α-reduction which results in a planar steroid structure, 5β-reduction introduces a sharp 90° bend at the junction of the A and B rings, creating a cis-ring configuration. nih.govnih.gov This structural change is crucial for the biological function and subsequent metabolism of the steroid. nih.gov In humans, AKR1D1 is the sole enzyme responsible for 5β-reduction and is predominantly found in the liver, where it plays a key role in the inactivation and clearance of steroid hormones and the biosynthesis of bile acids. nih.govnih.gov The action of 5β-reductase on a 17α-hydroxylated and 21-hydroxylated progesterone derivative (like cortexolone) would produce a 5β-pregnane intermediate. Subsequently, the 3-keto group is reduced, typically to a 3α-hydroxyl group, to complete the A-ring modification seen in the final compound. nih.gov

20-Keto Group Reduction (20-hydroxylation)

The final step in the formation of this compound from a precursor such as 5β-Pregnane-3α,17α,21-triol-20-one (tetrahydrocortexolone) is the reduction of the ketone group at the C20 position. scbt.com This conversion is catalyzed by a class of enzymes known as 20-hydroxysteroid dehydrogenases (20-HSDs).

One well-studied member of this family is 20α-hydroxysteroid dehydrogenase (AKR1C1), which converts progesterone into its less active metabolite, 20α-hydroxyprogesterone. nih.govnih.gov This enzyme is a member of the aldo-keto reductase (AKR) superfamily and its action serves to metabolically inactivate progesterone. nih.gov While much research focuses on its role in progesterone metabolism during pregnancy, the principle of reducing a 20-keto group is fundamental. nih.govnih.gov The specific isomer (20α or 20β) formed depends on the specific enzyme involved. The formation of this compound requires the action of a 20-HSD on a fully-formed pregnane precursor that has already undergone A-ring and other hydroxylations.

Data Tables

Table 1: Key Enzymes in the Biosynthesis Pathway

Enzyme Abbreviation Function Location
Cytochrome P450 Side-Chain Cleavage P450scc, CYP11A1 Converts cholesterol to pregnenolone. nih.gov Inner Mitochondrial Membrane
3β-Hydroxysteroid Dehydrogenase 3β-HSD Converts pregnenolone to progesterone. fullscript.com Endoplasmic Reticulum, Mitochondria
17α-Hydroxylase/17,20-Lyase CYP17A1 Adds a hydroxyl group at the C17 position. e-apem.org Endoplasmic Reticulum
Δ⁴-3-Ketosteroid 5β-Reductase AKR1D1 Reduces the C4-C5 double bond to create the 5β configuration. nih.gov Cytosol (Primarily Liver)
20-Hydroxysteroid Dehydrogenase 20-HSD (e.g., AKR1C1) Reduces the C20 ketone to a hydroxyl group. nih.gov Cytosol

Table 2: Precursor Compounds and Intermediates

Compound Description Role in Pathway
Cholesterol 27-carbon sterol The initial substrate for all steroidogenesis. nih.gov
Pregnenolone 21-carbon steroid hormone The first steroid produced from cholesterol; a central precursor. wikipedia.org
Progesterone 21-carbon steroid hormone A key intermediate formed from pregnenolone; precursor to corticosteroids. wikipedia.org
17α-Hydroxyprogesterone Hydroxylated progesterone An intermediate formed by CYP17A1 action; precursor to cortisol. youtube.com
Tetrahydrocortexolone 5β-reduced, 3α,17α,21-trihydroxy pregnan-20-one A likely immediate precursor to the final triol. scbt.com

21-Hydroxylation Pathways

The formation of this compound is prominently associated with the 21-hydroxylation pathway of steroidogenesis. This pathway is crucial for the synthesis of essential corticosteroids like cortisol and aldosterone. The key enzyme in this pathway is 21-hydroxylase, encoded by the CYP21A2 gene. rupahealth.commyriad.com

In a typical metabolic sequence, 17-hydroxyprogesterone (17-OHP) is a critical intermediate. Under normal physiological conditions, 21-hydroxylase efficiently converts 17-OHP to 11-deoxycortisol, a precursor to cortisol. rupahealth.comnih.gov However, in conditions where 21-hydroxylase activity is deficient, such as in congenital adrenal hyperplasia (CAH), there is a significant accumulation of 17-OHP. rupahealth.comnih.gov This surplus of 17-OHP is then shunted into alternative metabolic pathways, leading to the formation of various metabolites, including pregnanetriol (B129160). rupahealth.com

The conversion of the accumulated 17-OHP to this compound involves a series of reduction reactions. The initial and rate-limiting step in this diversion is the reduction of the double bond between C4 and C5 of the A-ring of 17-OHP, catalyzed by 5β-reductase (AKR1D1). This is followed by the reduction of the 3-keto group to a 3-hydroxyl group by a 3α-hydroxysteroid dehydrogenase (3α-HSD), and the reduction of the 20-keto group to a 20-hydroxyl group by a 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.govfrontiersin.org The 21-hydroxyl group is already present in the precursor that is diverted in this specific pathway.

Table 1: Key Enzymes and Precursors in the 21-Hydroxylation Pathway Leading to this compound

Compound/EnzymeRole in the Pathway
17-hydroxyprogesterone (17-OHP) Primary precursor that accumulates in 21-hydroxylase deficiency.
21-Hydroxylase (CYP21A2) Deficiency of this enzyme leads to the shunting of 17-OHP to alternative pathways. rupahealth.commyriad.com
5β-Reductase (AKR1D1) Catalyzes the reduction of the A-ring of 17-OHP. nih.gov
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Reduces the 3-keto group to a 3α-hydroxyl group. nih.gov
20α-Hydroxysteroid Dehydrogenase (20α-HSD) Reduces the 20-keto group to a 20α-hydroxyl group. nih.govresearchgate.net

Tissue-Specific Biosynthesis of Pregnane Triols (e.g., Foeto-placental unit)

The foeto-placental unit is a significant site of steroid metabolism during pregnancy, characterized by a complex interplay between fetal and placental enzymes. nih.govnih.govyoutube.com Research has indicated that this compound is detectable in maternal urine during the third trimester of pregnancy, with evidence suggesting its origin from the foeto-placental unit. nih.gov

The fetal adrenal gland is highly active and produces large amounts of steroid precursors. youtube.com While the placenta is proficient in converting these precursors, it has limited 21-hydroxylase activity. This enzymatic environment can lead to the formation of various pregnane derivatives. The synthesis of this compound in this context likely involves the metabolism of progesterone and its derivatives that are abundant during gestation. youtube.com Progesterone, produced in large quantities by the placenta, can be hydroxylated and subsequently reduced in fetal tissues, contributing to the pool of pregnane triols. youtube.com

Investigating Novel or Alternative Biosynthetic Routes

While the primary route for the formation of this compound is through the metabolism of 17-OHP in the context of 21-hydroxylase deficiency, the existence of alternative or novel biosynthetic pathways remains a subject of scientific inquiry.

One area of investigation involves the potential for alternative substrates for the enzymes in the steroidogenic cascade. It is conceivable that under certain physiological or pathological states, other pregnane derivatives could serve as precursors.

Furthermore, the field of synthetic biology and metabolic engineering opens up theoretical possibilities for creating novel biosynthetic pathways. nih.gov By combining enzymes from different organisms or by engineering existing enzymes, it might be possible to design a pathway that produces this compound from a more common or accessible precursor. However, such pathways are currently theoretical and have not been demonstrated in vivo.

Computational modeling and in silico studies of steroidogenic enzymes could also help to predict potential alternative substrates and metabolic routes. mdpi.com These approaches can provide insights into the substrate specificity of enzymes like 5β-reductase and various hydroxysteroid dehydrogenases, potentially revealing unforeseen biosynthetic possibilities.

Metabolism and Biotransformation of 3alpha,5beta Pregnane 3,20,21 Triol

Major Metabolic Fates and Derivatives

The metabolism of (3alpha,5beta)-Pregnane-3,20,21-triol primarily involves further reduction and conjugation. The major metabolic fate of this compound is its conversion into more polar derivatives that can be readily excreted in the urine and bile. These derivatives are typically formed through the action of various enzymes that introduce additional hydroxyl groups or conjugate existing ones with hydrophilic molecules.

The metabolic pathways of related 5β-pregnane steroids suggest that this compound likely undergoes further hydroxylation at various positions on the steroid nucleus. Subsequent conjugation reactions, such as glucuronidation and sulfation, at the 3-alpha, 20, and 21-hydroxyl groups are expected to be the final steps in its detoxification and elimination.

Enzymatic Conversions and Intermediates

The enzymatic conversion of this compound is carried out by several families of enzymes, primarily hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs). These enzymes are responsible for the oxidation and reduction of the hydroxyl and keto groups on the steroid molecule.

Hydroxysteroid dehydrogenases (HSDs) play a crucial role in the metabolism of steroids by catalyzing the interconversion of keto and hydroxyl groups at specific positions. While direct studies on the action of HSDs on this compound are limited, the known functions of these enzymes allow for informed predictions. For instance, 3α-hydroxysteroid dehydrogenase could potentially oxidize the 3α-hydroxyl group to a ketone, forming a pregnanedione derivative. Similarly, 20α-hydroxysteroid dehydrogenase could act on the 20-hydroxyl group. The Human Metabolome Database indicates that 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione is converted to 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one by the enzyme 3alpha(or 20beta)-hydroxysteroid dehydrogenase .

The aldo-keto reductase (AKR) superfamily is instrumental in the reductive metabolism of steroids. Specifically, members of the AKR1C subfamily (AKR1C1-AKR1C4) are known to act as 3-keto, 17-keto, and 20-ketosteroid reductases nih.gov. These enzymes catalyze the reduction of ketosteroids to their corresponding hydroxysteroids. In the context of 5β-reduced steroids, AKRs are key players in the formation of tetrahydrosteroids nih.gov. For example, AKR1C enzymes are involved in the reduction of 5β-pregnane-3,20-dione, a precursor in the 5β-pathway of progesterone (B1679170) metabolism nih.gov. It is plausible that these enzymes could also act on oxidized metabolites of this compound, further modifying its structure.

Table 1: Key Enzymes in Steroid Metabolism and their Potential Role in the Biotransformation of this compound

Enzyme FamilySpecific EnzymesPotential Action on this compound or its Metabolites
Hydroxysteroid Dehydrogenases (HSDs)3α-HSD, 20α-HSDOxidation of the 3α- and 20α-hydroxyl groups to keto groups.
Aldo-Keto Reductases (AKRs)AKR1C1-AKR1C4Reduction of any formed keto groups back to hydroxyl groups, influencing the steroid profile.

The metabolism of this compound follows the general pattern of steroid biotransformation, which is categorized into Phase I and Phase II reactions.

Phase I Reactions: These reactions involve the modification of the steroid nucleus, typically through oxidation, reduction, or hydrolysis. For this compound, Phase I metabolism would primarily involve the actions of HSDs and AKRs as described above, leading to the formation of various oxidized and reduced metabolites.

Phase II Reactions: These are conjugation reactions where a hydrophilic molecule is attached to the steroid, significantly increasing its water solubility and preparing it for excretion.

Identification of Conjugated Metabolites (e.g., sulfates, glucuronides)

Phase II metabolism is a critical step in the elimination of steroid metabolites. The primary conjugation reactions for steroids are glucuronidation and sulfation.

Glucuronides: The hydroxyl groups of this compound are susceptible to glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction attaches a glucuronic acid moiety to the steroid. For instance, 3alpha,20alpha-Dihydroxy-5beta-pregnane 3-glucuronide is a known metabolite of pregnanediol foodb.cachemdad.com. The preparation of 5 beta-pregnane-3 alpha,17,20 alpha-triol 3 alpha-yl beta-D-glucopyranosiduronic acid has also been described nih.gov.

Sulfates: Sulfation is another important conjugation pathway, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group to the steroid. A sulfated version of a similar compound, Pregnane-3,17,20-triol, sulfate (B86663), (3a,5b,20R)-, has been identified guidechem.com.

The identification of these conjugated metabolites is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) after enzymatic hydrolysis of the conjugates.

Comparative Metabolism Across Biological Systems (e.g., mammalian studies)

While specific comparative metabolic studies on this compound are not extensively documented, general principles of steroid metabolism are largely conserved across mammalian species. The fundamental enzymatic machinery, including HSDs, AKRs, UGTs, and SULTs, is present in most mammals, although the specific isoforms and their levels of expression can vary.

This variation can lead to quantitative and sometimes qualitative differences in the metabolic profiles of steroids between species. For instance, the ratio of glucuronidated to sulfated metabolites can differ. In humans, post-mortem studies have identified regional differences in the brain concentrations of progesterone and its 5α-reduced metabolites, highlighting localized metabolic activity nih.gov. Such tissue-specific metabolism is a common feature in mammals. Further research is needed to elucidate the specific metabolic pathways of this compound in different mammalian systems to understand any species-specific differences in its biotransformation and disposition.

Occurrence and Distribution in Biological Research Samples

Detection in Biological Fluids (e.g., urine)

The presence of (3alpha,5beta)-Pregnane-3,20,21-triol has been most notably documented in human urine, particularly in the context of pregnancy. A significant study involving the analysis of steroids in the urine of normal pregnant women successfully isolated and identified this compound. psu.edu Through a meticulous process of extraction, solvolysis, enzymatic hydrolysis, and chromatographic separation, followed by gas-liquid chromatography and mass spectrometry, researchers were able to confirm its structure. psu.edu

Interestingly, the study revealed that the urinary excretion of this compound was specific to the third trimester of pregnancy. psu.edu The detected levels of this steroid during this period ranged from 320 to 650 micrograms per 24 hours. psu.edu While the direct precursor of this steroid could not be definitively established from the available data, the findings led to the tentative suggestion that its origin lies within the foeto-placental unit. psu.edu

While the focus has been on pregnancy, the detection of related pregnanetriol (B129160) compounds in urine has been a subject of clinical interest for decades, with methods for their determination being developed as early as the 1950s. However, specific data on the presence of this compound in the urine of non-pregnant individuals remains limited in the currently available literature.

Presence in Specific Tissues (e.g., brain, adrenal cortex)

Direct detection of this compound in specific tissues such as the brain and adrenal cortex is not extensively documented in current research. However, the potential for its synthesis in these tissues can be inferred from the known metabolic pathways of its precursors.

The adrenal cortex is a primary site of steroidogenesis, responsible for the production of a wide array of steroid hormones. One of the potential precursors to this compound is deoxycorticosterone. Research has shown that the adrenal glands are capable of metabolizing deoxycorticosterone, which could theoretically lead to the formation of this compound through a series of reduction reactions.

Similarly, the brain is now recognized as a steroidogenic organ, capable of synthesizing its own steroids, termed neurosteroids. These neurosteroids play crucial roles in modulating neuronal function. While direct evidence for this compound in the brain is lacking, the presence of the necessary enzymatic machinery for steroid metabolism suggests that its local synthesis is plausible.

Developmental and Ontogenetic Variations in Levels (e.g., human gestation)

The most striking developmental variation in the levels of this compound is observed during human gestation. As previously mentioned, its detection in urine is confined to the third trimester of pregnancy, indicating a specific role during this late stage of fetal development. psu.edu The urinary excretion values provide a quantitative measure of this variation, rising to notable levels in the final months of pregnancy. psu.edu

The study that identified this developmental pattern also isolated and identified its stereoisomer, 5alpha-pregnane-3alpha,20alpha,21-triol, in the plasma of pregnant women, further highlighting the significance of pregnane-triol metabolism during this period. nih.gov The data strongly suggests a link between the feto-placental unit and the production of this compound, though the precise mechanisms and physiological implications of this increase are yet to be fully elucidated. psu.edu

Investigating the Steroidome Composition in Experimental Models

The comprehensive analysis of all steroids in a biological sample, known as steroidome analysis or steroid profiling, is a powerful tool for understanding endocrine function and dysfunction. While numerous studies have employed this technique in various experimental models, the inclusion of this compound in these analyses is not consistently reported.

Steroid profiling studies in the context of adrenal tumors, for instance, have focused on a panel of key steroid metabolites to differentiate between benign and malignant conditions. These panels often include various pregnane (B1235032) derivatives, but this compound is not typically among the primary markers investigated.

Research in animal models has provided insights into the metabolism of potential precursors. For example, studies in rats have investigated the metabolism of deoxycorticosterone in the liver, which could be a site for the generation of this compound. However, these studies have not specifically identified this compound as a metabolite.

The lack of consistent inclusion of this compound in broad steroid profiling panels may be due to its relatively low abundance in many biological states or a focus on other more established biomarkers. Future steroidome research with broader analytical inclusion could shed more light on the distribution and physiological relevance of this particular steroid in various experimental models.

Analytical Methodologies for Research on 3alpha,5beta Pregnane 3,20,21 Triol

Extraction and Purification Techniques from Complex Biological Matrices

The initial and critical step in the analysis of (3alpha,5beta)-Pregnane-3,20,21-triol from biological sources such as urine or plasma is its extraction and purification. This process is essential to remove interfering substances and concentrate the analyte of interest. Given that steroids in biological fluids are often present as conjugates (glucuronides or sulfates), a hydrolysis step is typically required to liberate the free steroid.

A common approach for the extraction of pregnanetriols from urine involves a multi-step procedure. Initially, the conjugated steroids are extracted from the biological matrix. This is followed by solvolysis and enzymatic hydrolysis to cleave the conjugate moieties. nih.gov For instance, preparations from Helix pomatia are often used for enzymatic hydrolysis. Following hydrolysis, the liberated free steroids are then further purified.

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most prevalent techniques for purifying steroids from biological samples. nih.govmdpi.com SPE, utilizing cartridges such as C18, offers a streamlined and often automated approach to sample clean-up and concentration. nih.govendocrine-abstracts.org LLE, on the other hand, provides a classic and effective method for separating steroids based on their partitioning between two immiscible liquid phases. The choice of extraction technique depends on the specific requirements of the study, including the sample volume, the required level of purity, and the desired sample throughput.

A study on urinary steroids in pregnant women utilized a chromatographic separation on Sephadex LH-20 to purify the liberated steroids before instrumental analysis. nih.gov This purification step is crucial for reducing matrix effects and ensuring accurate quantification in subsequent analytical stages.

Chromatographic Separation Methods

Chromatography is the cornerstone of steroid analysis, enabling the separation of complex mixtures of structurally similar compounds. Both gas chromatography (GC) and liquid chromatography (LC) are extensively used in the study of this compound and other steroids.

Gas Chromatography (GC) Applications

Gas chromatography has historically been a powerful tool for the separation of steroids due to its high resolution. For the analysis of pregnanetriols and other steroids by GC, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov The most common derivatization method is silylation, which converts the hydroxyl groups of the steroid into trimethylsilyl (B98337) (TMS) ethers. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.com

The choice of the GC column is critical for achieving optimal separation. Capillary columns with various stationary phases are employed, with the selection depending on the specific isomers being separated. The use of GC in steroid profiling allows for the simultaneous analysis of a wide range of metabolites in a single run. karger.com

ParameterTypical Value/ConditionSource
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) mdpi.com
Column Type Capillary Column (e.g., DB-1) endocrine-abstracts.org
Carrier Gas Helium or Hydrogen wada-ama.org

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), has become increasingly popular for steroid analysis. nih.govoup.com A significant advantage of LC is that derivatization is often not required, simplifying sample preparation. nih.gov

Reversed-phase chromatography is the most common mode of separation, typically utilizing C18 columns. nih.govendocrine-abstracts.org The mobile phase usually consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency in mass spectrometry. endocrine-abstracts.org The separation is based on the differential partitioning of the steroids between the stationary and mobile phases.

ParameterTypical Value/ConditionSource
Column Type Reversed-phase C18 nih.govendocrine-abstracts.org
Mobile Phase Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid endocrine-abstracts.org
Flow Rate Dependent on column dimensions and particle size endocrine-abstracts.org

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive method for the detection and quantification of steroids due to its exceptional sensitivity and specificity. It is almost always coupled with a chromatographic separation technique (GC-MS or LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS/EIMS)

GC-MS with electron ionization (EI) is a well-established and robust technique for steroid analysis. mdpi.comnih.gov Following separation by GC, the derivatized steroid molecules are ionized in the MS source, typically by a 70 eV electron beam. This high-energy ionization process causes extensive fragmentation of the molecule, producing a characteristic mass spectrum that serves as a molecular fingerprint, allowing for confident identification. nih.gov

For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific fragment ions characteristic of the analyte of interest. This enhances the sensitivity and selectivity of the analysis. The fragmentation patterns of TMS-derivatized steroids are well-characterized, aiding in the identification of unknown metabolites. nih.gov

ParameterTypical Value/ConditionSource
Ionization Mode Electron Ionization (EI) mdpi.com
Ionization Energy 70 eV nih.gov
Detection Mode Full Scan or Selected Ion Monitoring (SIM) karger.commdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the state-of-the-art technique for the quantification of steroids in biological fluids, offering high throughput, sensitivity, and specificity. mdpi.comnih.govnih.gov In this method, the eluent from the LC system is introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]+) in the first mass analyzer, followed by its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides an exceptionally high degree of specificity and significantly reduces chemical noise, leading to very low limits of detection. nih.govnih.gov The development of LC-MS/MS methods has been instrumental in advancing clinical research on steroid hormones. frontiersin.org

ParameterTypical Value/ConditionSource
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) mdpi.comnih.gov
Precursor to Product Ion Transitions Analyte-specific mdpi.comnih.gov

High-Resolution Mass Spectrometry for Metabolomics Research

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for metabolomics research, allowing for the sensitive and specific profiling of steroids like this compound in biological samples such as urine. nih.gov These methods are crucial for investigating the steroidome and identifying potential biomarkers for various conditions. nih.gov

LC-MS/MS, a form of tandem mass spectrometry, is frequently used for the quantification of a panel of urinary steroids. nih.govnih.gov In this approach, steroids are typically first deconjugated enzymatically from their glucuronide and sulfate (B86663) forms, followed by extraction from the matrix using solid-phase extraction (SPE). nih.gov The extracted analytes are then separated chromatographically before being introduced into the mass spectrometer. Positive electrospray ionization (ESI) is a common ionization technique for these compounds. nih.gov

The use of high-resolution instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provides high mass accuracy, which is critical for the confident identification of metabolites and for distinguishing between isobaric steroid isomers. nih.gov For instance, the LC-MS/MS analysis of urinary steroids allows for the establishment of steroid profiles that can be used to monitor health and disease states. nih.gov The development of robust and validated LC-MS/MS methods ensures high accuracy and precision in the quantification of steroid metabolites. nih.govmdpi.com

Table 1: LC-MS/MS Parameters for Steroid Analysis

ParameterDescriptionReference
Sample PreparationEnzymatic deconjugation followed by solid-phase extraction (SPE). nih.gov
ChromatographyLiquid Chromatography (LC) for separation of steroid isomers. nih.govnih.gov
IonizationPositive Electrospray Ionization (ESI). nih.gov
Mass SpectrometryTandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (e.g., QTOF). nih.govnih.gov
ApplicationTargeted metabolic profiling and quantification of urinary steroids. nih.gov

Derivatization Strategies for Enhanced Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid analysis, but it often requires a derivatization step to improve the volatility and thermal stability of the analytes. mdpi.comyoutube.com Steroids such as this compound contain polar hydroxyl groups that make them unsuitable for direct GC analysis. youtube.com Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. youtube.comsigmaaldrich.com

A common derivatization technique for steroids is silylation, which involves replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (TMS) group. youtube.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are effective for this purpose. sigmaaldrich.com The reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.comrsc.org For example, derivatizing estrogenic compounds with BSTFA may require heating at 75°C for 30 to 45 minutes. youtube.com

The choice of derivatization reagent and reaction conditions depends on the specific functional groups present in the molecule and their steric hindrance. sigmaaldrich.com The successful derivatization of this compound, which contains three hydroxyl groups, is essential for achieving good chromatographic peak shape and reliable quantification by GC-MS. nist.gov

Table 2: Common Derivatization Reagents for Steroid Analysis

ReagentAbbreviationTarget Functional GroupPurposeReference
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl, AmineIncreases volatility and thermal stability for GC-MS. sigmaaldrich.com
TrimethylchlorosilaneTMCSUsed as a catalyst with silylating agents.Improves the efficiency of the silylation reaction. sigmaaldrich.com
HexamethyldisilazaneHMDSHydroxyl, AmineSilylating agent for increasing volatility. youtube.com

Development of Reference Standards and Isotopic Labeling for Quantitative Studies

Accurate and precise quantification of this compound in biological samples relies heavily on the availability of high-purity reference standards and isotopically labeled internal standards. nih.govmdpi.com Reference standards are essential for method calibration and ensuring the linearity and accuracy of the analytical results. nih.gov Companies like Cambridge Isotope Laboratories provide unlabeled standards of related compounds, such as 5β-Pregnan-3α,11β,21-triol-20-one, which are crucial for clinical mass spectrometry and metabolomics applications. isotope.comisotope.com

Isotopically labeled internal standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are the gold standard for quantitative mass spectrometry. mdpi.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. They are added to the sample at the beginning of the analytical process and can correct for variations in sample preparation, extraction recovery, and matrix effects, thus significantly improving the accuracy and precision of quantification. mdpi.com

The development of these standards can involve complex chemical synthesis. For example, the preparation of a tritiated ([6,7-³H]) analogue of 5 beta-pregnane-3 alpha,17,20 alpha-triol 3 alpha-yl beta-D-glucopyranosiduronic acid has been described for use in research, highlighting the synthetic efforts required to produce these vital analytical tools. nih.gov The use of isotopically labeled internal standards is a key component in the validation of robust LC-MS/MS methods for steroid hormone analysis. mdpi.com

Academic Synthesis and Derivatization Strategies

Regio- and Stereoselective Synthesis of Pregnane (B1235032) Triols

The creation of the specific (3alpha,5beta)-pregnane backbone and the introduction of the three hydroxyl groups with the desired stereochemistry (3-alpha, 20-alpha or 20-beta, and 21-hydroxyl) are key challenges in the synthesis of pregnane triols. The stereochemistry at C-3 and C-5 is typically established from a suitable starting material with a pre-existing 5-beta configuration. The focus then shifts to the stereoselective reduction of ketone groups at C-3 and C-20.

A common strategy involves the stereoselective reduction of a 20-ketosteroid precursor. For instance, the reduction of the 20-keto group in 17-alpha-hydroxy steroids can be influenced by various factors, including the choice of reducing agent and reaction conditions. The use of sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) has been shown to alter the ratio of axial and equatorial alcohol products in the reduction of saturated steroidal ketones. nih.gov In one study, the Luche reduction of a 20-keto derivative improved the yield of the (20S)-alcohol. nih.gov

Another method for achieving high stereoselectivity in the reduction of the C-20 ketone involves a two-phase system. For the synthesis of corticosteroid derivatives with a 17-alpha, 20-alpha, 21-triol side chain, a two-phase system of aqueous calcium chloride and an organic solvent like chloroform (B151607) or ethyl acetate (B1210297) has been used with sodium borohydride as the reducing agent. nih.gov This method resulted in a high stereoselectivity for the 20-alpha-ol, particularly at lower temperatures (-27 °C). nih.gov The presence of calcium ions is proposed to form a bidentate complex with the 17-alpha-hydroxy and 20-keto groups, which orients the molecule to favor the formation of the 20-alpha alcohol. nih.gov

The synthesis of a related compound, 3-alpha,6-alpha,17-alpha-trihydroxy-5-beta-pregnan-20-one, from 3-alpha,6-alpha-dihydroxy-5-beta-pregnan-20-one has been achieved through a sequence of acetylenolization, epoxidation, and epoxide ring-opening reactions, highlighting another approach to introducing hydroxyl groups with specific stereochemistry. researchgate.net

Table 1: Stereoselective Reduction of 20-Ketosteroids

Precursor Reducing Agent/System Key Condition Major Product Stereochemistry Reference
17α-hydroxy-20-ketosteroid Sodium Borohydride / CaCl₂ (aq) & Chloroform/Ethyl Acetate -27 °C 20α-ol (up to 92% for cortisol) nih.gov
20-keto derivative Sodium Borohydride / CeCl₃ - Increased proportion of (20S)-alcohol nih.gov
17-deoxy-20-ketosteroid Sodium Borohydride / CaCl₂ (aq) & Chloroform/Ethyl Acetate 0 to -27 °C Lower selectivity for 20α-ol compared to 17α-hydroxy precursors nih.gov

Chemical Modifications and Analog Synthesis for Research Probes

The synthesis of pregnane derivatives is a significant area of research for developing new therapeutic agents and research probes. nj-finechem.com Modifications to the basic pregnane structure can lead to compounds with altered biological activities. These analogs are instrumental in studying hormone-dependent diseases and as potential anticancer agents. nih.gov

Another strategy is the synthesis of A-ring-modified pregnanes, such as 4-azapregnene derivatives, which have been investigated for their potential as anticancer agents. nih.gov These modifications often start from readily available steroids like progesterone (B1679170) and involve multi-step chemical transformations, including oxidative cleavage and condensation reactions. nih.gov

The synthesis of novel pregnane derivatives can also be achieved by reacting a precursor like 3-beta-hydroxy-5,16-pregnadiene-20-one with various nucleophiles to introduce new functional groups. researchgate.net

Table 2: Examples of Pregnane Derivative Synthesis for Research

Starting Material Modification Resulting Derivative Class Potential Application Reference
16-Dehydropregnenolone acetate Addition of triazole or imidazole (B134444) at C-21 C-21 Heterocyclic Pregnanes Anticancer agents nih.gov
Progesterone A-ring modification 4-Azapregnene derivatives Anticancer agents nih.gov
3β-Hydroxy-5,16-pregnadiene-20-one Reaction with various nucleophiles Novel pregnane derivatives Antioxidant and anti-dyslipidemic agents researchgate.net
Diosgenin (B1670711) Conversion to 3-β-acetoxy, 5,16-pregnadiene-20-one followed by various reactions Polyhydroxy derivatives, glycosides Anticancer agents researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. researchgate.net This approach is particularly valuable for the synthesis of complex molecules like steroids, where precise control over stereochemistry is essential. biorxiv.org

Recent advances in bioinformatics and enzyme engineering have expanded the toolkit of biocatalysts available for steroid modification. researchgate.net For instance, hydroxylases are enzymes that can introduce hydroxyl groups at specific positions on the steroid nucleus. Engineered C14-alpha-hydroxylases have been used to create C14-functionalized steroids, which can then be further modified chemically. biorxiv.org

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are another important class of enzymes used in chemoenzymatic synthesis. They are capable of reducing carbonyl compounds with high stereoselectivity. mdpi.com The bioreduction of α-diazo-β-keto esters using KREDs can produce optically active α-diazo-β-hydroxy esters, which are valuable chiral building blocks. mdpi.com This technology could be applied to the stereoselective reduction of keto-pregnane precursors.

A notable example is the use of a Rieske oxygenase-like 3-ketosteroid 9-alpha-hydroxylase (KSH) to achieve C9-C10 bond cleavage and A-ring aromatization in the synthesis of 9,10-secosteroids. nih.gov This demonstrates the power of enzymes to perform complex transformations that would be challenging to achieve through conventional chemical methods.

Table 3: Chemoenzymatic Strategies in Steroid Synthesis

Enzyme Class Transformation Application in Steroid Synthesis Reference
Hydroxylases (e.g., CYP14A) Regioselective hydroxylation Synthesis of C14-functionalized steroids biorxiv.org
Ketoreductases (KREDs/ADHs) Stereoselective ketone reduction Production of chiral hydroxy steroids mdpi.com
Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) C9-C10 bond cleavage and A-ring aromatization Synthesis of 9,10-secosteroids nih.gov

Development of Novel Synthetic Routes to Pregnane Derivatives

The development of new synthetic routes to pregnane derivatives is driven by the need for more efficient and versatile methods to produce both known and novel compounds. nj-finechem.com These routes often focus on improving yields, reducing the number of steps, and allowing for greater diversity in the final products.

One area of development is the creation of modular synthetic approaches. A modular chemoenzymatic strategy has been developed to access a variety of C14-functionalized steroids. biorxiv.org This involves an initial enzymatic hydroxylation followed by chemical transformations, allowing for a divergent synthesis of different analogs from a common intermediate. biorxiv.org

The synthesis of novel pregnane derivatives often starts from readily available steroid precursors like diosgenin or progesterone. nih.govresearchgate.net For example, a series of novel pregnane derivatives were prepared from 3-beta-hydroxy-5,16-pregnadiene-20-one, which itself can be derived from diosgenin. researchgate.net

The exploration of new reaction pathways, such as the acid-catalyzed hydrolytic cleavage of epoxides, has also led to the synthesis of new polyhydroxy pregnane derivatives. researchgate.net Furthermore, the insertion of arylidene groups into the steroid structure has been explored as a means to generate compounds with significant cytotoxic effects for potential use in cancer research. nih.gov

Biological Roles and Molecular Mechanisms

Interaction with Steroidogenic Enzymes and Receptors

The physiological functions of (3alpha,5beta)-Pregnane-3,20,21-triol are intrinsically linked to its interactions with various proteins, including steroidogenic enzymes and neurotransmitter receptors. These interactions dictate its metabolic fate and its capacity to modulate neuronal activity.

Substrate Recognition by Hydroxysteroid Dehydrogenases

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes crucial for the biosynthesis and metabolism of steroid hormones, catalyzing the oxidation and reduction of hydroxyl and keto groups. While direct studies on the interaction between this compound and HSDs are not extensively documented, the metabolism of structurally similar compounds provides insights into its potential enzymatic processing. For instance, the related compound 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione is known to be converted to 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one by the enzyme 3alpha(or 20beta)-hydroxysteroid dehydrogenase (EC 1.1.1.53) . This suggests that the 3-alpha-hydroxyl group of this compound could be a recognition site for HSDs, potentially leading to its oxidation to the corresponding 3-keto steroid. Furthermore, 20alpha-hydroxysteroid dehydrogenase (20α-HSD) activity, which transforms 20-oxo-pregnanes to their 20S-hydroxy counterparts, has been reported, indicating that the 20-hydroxyl group could also be a site of enzymatic action nih.gov.

Modulation of Neurotransmitter Receptors (e.g., GABAergic, NMDARs)

Certain pregnane (B1235032) steroids are well-established as potent modulators of neurotransmitter receptors, particularly GABAA receptors and N-methyl-D-aspartate receptors (NMDARs). These interactions are critical for regulating neuronal excitability. Research on analogous compounds suggests that this compound may possess similar neuroactive properties.

For example, 3alpha-hydroxy-5alpha-pregnan-20-one is recognized as a physiologically relevant modulator of GABAergic neurotransmission nih.gov. Additionally, synthetic pregnane derivatives, such as 3alpha-hydroxy-3beta-(phenylethynyl)-5beta-pregnan-20-ones, have been shown to have a high affinity for GABAA receptors nih.gov.

Regarding NMDARs, the sulfated metabolite 20-oxo-5beta-pregnan-3alpha-yl sulfate (B86663) acts as a use-dependent inhibitor semanticscholar.org. Another related compound, 3alpha-ol-5-beta-pregnan-20-one hemisuccinate, functions as a low-affinity NMDA receptor antagonist nih.gov. While these findings are for structurally related steroids, direct experimental evidence for the modulation of GABAergic or NMDA receptors by this compound is currently lacking in the scientific literature.

Potential as a Steroid Precursor for Downstream Biologically Active Compounds

Steroid metabolism is characterized by complex pathways where one steroid serves as a precursor for the synthesis of another. This compound, as a metabolite in these pathways, has the potential to be converted into other biologically active compounds. The metabolic pathways of similar pregnane derivatives offer clues to its potential downstream products. For example, the peripheral conversion of a pregnanolone glutamate metabolite to 3α,5β-tetrahydrocorticosterone involves the action of steroid 21-hydroxylase (CYP21A1) and steroid 11β-hydroxylase (CYP11B1) nih.gov. This suggests that this compound could potentially undergo further hydroxylation or other modifications to yield glucocorticoid or mineralocorticoid precursors.

Furthermore, the "backdoor pathway" of androgen synthesis involves the conversion of C21 steroids into potent androgens. In this pathway, intermediates such as 5α-pregnane-3α,11β-diol-20-one are metabolized to androgens wikipedia.org. While the direct involvement of this compound in this pathway has not been established, its structural similarity to pathway intermediates suggests it could potentially be shunted into androgen synthesis under certain physiological or pathological conditions.

Influence on Steroid Receptor Signaling Pathways (mechanistic studies)

The classical mechanism of steroid hormone action involves binding to and activating intracellular steroid receptors, which then function as ligand-activated transcription factors to regulate gene expression. While many pregnane steroids are known to interact with receptors for androgens, estrogens, glucocorticoids, and mineralocorticoids, the specific influence of this compound on these signaling pathways has not been extensively characterized.

Studies on related compounds, such as 5alpha-androstane-3alpha,17beta-diol (a metabolite downstream of 5alpha-pregnane derivatives), have shown the ability to support cell survival and proliferation through androgen receptor-independent signaling pathways nih.gov. This highlights the potential for pregnane metabolites to exert biological effects through non-classical signaling mechanisms. However, mechanistic studies to determine whether this compound can directly bind to and activate steroid receptors, or modulate their activity through other mechanisms, are needed to fully understand its role in steroid signaling.

Role in Endogenous Steroid Regulatory Networks

The expression of steroidogenic enzymes is a key point of regulation. Studies have shown that the expression of these enzymes in tissues like the placenta is dependent on gestational age, indicating dynamic regulation of steroid synthesis and metabolism mdpi.com. The formation and degradation of this compound would be influenced by the expression and activity of the relevant HSDs and cytochrome P450 enzymes. However, the specific role of this compound in feedback mechanisms, such as inhibiting or inducing the expression of steroidogenic enzymes, remains to be elucidated.

Interactive Data Tables

Table 1: Mentioned Compounds and their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC21H36O3336.5113354-93-5
3alpha,21-Dihydroxy-5beta-pregnane-11,20-dioneC21H32O4348.48566-03-0
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-oneC21H34O4350.49566-04-1
20-oxo-5beta-pregnan-3alpha-yl sulfateC21H33O5S413.5514553-73-6
3alpha-hydroxy-5alpha-pregnan-20-oneC21H34O2318.5516-54-1
3alpha-hydroxy-3beta-(phenylethynyl)-5beta-pregnan-20-oneC29H38O2418.61Not Available
3alpha-ol-5-beta-pregnan-20-one hemisuccinateC25H38O5418.56Not Available
3α,5β-tetrahydrocorticosteroneC21H34O4350.4968-42-8
5α-pregnane-3α,11β-diol-20-oneC21H34O3334.5565-89-9
5alpha-androstane-3alpha,17beta-diolC19H32O2292.461852-53-5
Progesterone (B1679170)C21H30O2314.4657-83-0
5alpha-pregnane-3,20-dioneC21H32O2316.48566-65-4

Table 2: Enzymes Mentioned in Relation to Pregnane Metabolism

Enzyme NameEC NumberFunction
3alpha(or 20beta)-hydroxysteroid dehydrogenase1.1.1.53Interconversion of 3-alpha/3-beta and 20-alpha/20-beta hydroxy/keto steroids
20alpha-hydroxysteroid dehydrogenase1.1.1.149Reduces the 20-keto group of progestins
Steroid 21-hydroxylase (CYP21A1)1.14.99.10Hydroxylates steroids at the C21 position
Steroid 11β-hydroxylase (CYP11B1)1.14.15.4Hydroxylates steroids at the C11 position

Advanced Research Perspectives and Future Directions

Integration with Systems Biology and Metabolomics Approaches

The study of (3alpha,5beta)-Pregnane-3,20,21-triol is increasingly moving beyond the analysis of a single compound and toward its integration within the broader context of the steroid metabolome. Systems biology and metabolomics offer powerful tools to understand the complex networks of steroid biosynthesis, metabolism, and action. oup.com Steroid metabolomics combines advanced analytical techniques, primarily mass spectrometry, with computational and statistical methods to create comprehensive profiles of steroid hormones and their metabolites in biological samples. oup.comnih.gov This approach provides a unique "fingerprint" of steroidogenic activity, revealing subtle alterations in metabolic pathways that can be indicative of physiological or pathological states. researchgate.net

The urine steroid metabolome, in particular, offers a detailed, non-invasive window into the production and breakdown of steroids, reflecting the interplay between various enzymes and pathways. nih.gov By analyzing panels of steroids simultaneously, researchers can identify unique multi-steroid signatures associated with specific conditions. oup.comnih.gov For instance, untargeted gas chromatography-mass spectrometry (GC-MS) based metabolomics has been used to identify discriminant urinary metabolites, including various pregnane (B1235032) derivatives, to distinguish between different clinical cohorts. taylorandfrancis.com This holistic view is crucial for understanding the role of individual metabolites like this compound not as isolated molecules, but as nodes within a complex biological system.

Approach Description Application in Steroid Research Key References
Steroid Metabolomics Comprehensive analysis of all steroids in a biological sample using techniques like MS combined with pattern recognition methods.Discovery of biomarkers for diseases related to altered steroidogenesis, such as endocrine disorders and cancers. researchgate.net researchgate.net, oup.com
Urine Steroid Profiling Non-invasive method to assess the end-products of steroid biosynthesis and metabolism, providing a detailed picture of steroid flow.Diagnosis and monitoring of inborn errors of steroidogenesis and adrenal tumors. nih.govnih.gov nih.gov, nih.gov
Systems Biology Integration of metabolomic data with genomic, transcriptomic, and proteomic data to model and understand complex biological systems.Elucidating novel steroidogenic pathways and understanding the pathophysiology of adrenal diseases. oup.com oup.com

Application of Computational Chemistry and Molecular Modeling to Pregnane Triol Studies

Computational chemistry and molecular modeling have become indispensable tools for investigating the structure-function relationships of steroids like this compound. These in silico methods allow researchers to predict and analyze the interactions between steroids and their biological targets, such as nuclear receptors and enzymes, at an atomic level. nih.gov Molecular docking, for example, is a computational technique used to predict the binding orientation of a ligand (the steroid) to its receptor, which can help in identifying potential biological functions and mechanisms of action. nih.gov

These modeling techniques have been successfully applied to study pregnane derivatives and their interactions with key proteins like the Pregnane X Receptor (PXR), a critical regulator of xenobiotic metabolism. nih.gov By docking compounds into the crystal structures of receptors, researchers can prioritize molecules for further in vitro testing. nih.gov Furthermore, molecular modeling can reveal unexpected conformational complexities in steroid structures, which are crucial for their biological activity. nih.gov For pregnane-based steroids, in silico modeling has been used in combination with electrophysiology to explore their sites of action on receptors like the N-methyl-D-aspartate (NMDA) receptor. researchgate.net

Computational Method Description Application in Pregnane Triol Research Key References
Molecular Docking Predicts the preferred orientation of a molecule when bound to a second to form a stable complex.Identifying potential interactions with nuclear receptors (e.g., PXR) and enzymes; predicting agonist or antagonist activity. nih.govnih.gov nih.gov, nih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time, providing insights into conformational changes.Analyzing the stability of steroid-receptor complexes and understanding the dynamics of binding. researchgate.net researchgate.net
Conformational Analysis Explores the different spatial arrangements (conformations) a molecule can adopt and their relative energies.Characterizing the three-dimensional structure of pregnane triol isomers and relating it to biological function. nih.gov nih.gov

Investigating Stereospecificity in Biological Recognition and Catalysis

The biological activity of steroids is profoundly dependent on their three-dimensional structure, or stereochemistry. The specific orientations of hydroxyl groups and the fusion of the steroid rings—as designated by prefixes like 3-alpha and 5-beta—are critical for recognition by enzymes and receptors. Even minor changes in stereoisomerism can lead to dramatic differences in biological function. nih.gov The (3alpha,5beta) configuration of pregnane-3,20,21-triol dictates its precise shape, which in turn governs its ability to fit into the active sites of enzymes or the ligand-binding domains of receptors.

Research into the chemical synthesis of related pregnane-3,17alpha,20-triols has highlighted the importance of regio- and stereoselective transformations to produce specific isomers. nih.gov Such studies often involve detailed characterization using nuclear magnetic resonance (NMR) spectroscopy to confirm the exact stereochemical configuration. nih.gov The enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases, exhibit high stereospecificity, selectively acting on or producing steroids with a particular spatial arrangement. nih.gov Understanding this stereospecificity is fundamental to deciphering the metabolic pathways and biological roles of specific pregnane triol isomers.

Stereoisomer Feature Biological Significance Example in Research Key References
A/B Ring Fusion (5-alpha vs. 5-beta) Determines the overall shape of the steroid nucleus (planar vs. bent).The 5-beta configuration gives this compound a bent, L-shaped structure. nih.gov
Hydroxyl Group Orientation (alpha vs. beta) Affects hydrogen bonding and fit within receptor or enzyme active sites.The 3-alpha hydroxyl group is crucial for recognition by specific hydroxysteroid dehydrogenases. nih.gov
Side Chain Configuration (e.g., 20S vs. 20R) Influences the interaction of the C-17 side chain with biological targets.Stereoselectivity in the reduction of 20-ketosteroids is a key focus in synthetic steroid chemistry. nih.gov nih.gov

Exploration of Inter-species Differences in Pregnane Triol Metabolism and Biological Impact

The metabolic pathways of steroids can vary significantly between species, leading to different profiles of metabolites and potentially different biological effects. While the fundamental pathways of steroidogenesis are conserved, the specific enzymes and their activities can differ. Research has shown that even between mammals like mice and humans, there are notable differences in steroid metabolism during pregnancy. researchgate.net

In studies of pregnant mice, the major progesterone (B1679170) metabolites identified were hydroxylated pregnanolones, particularly those with hydroxyl groups at the 16-alpha position. researchgate.net This contrasts with the typical metabolic profile in humans. Such inter-species variations are critical to consider when using animal models to study human diseases or steroid function. Extrapolating findings from one species to another must be done with caution, as the biological impact of a compound like this compound could be species-dependent. Comparative steroid metabolomics is an emerging field that aims to map these differences to better understand evolutionary endocrinology and improve the relevance of animal models.

Species Observed Progesterone/Pregnane Metabolism Implication Key References
Human Extensive metabolism to various pregnanediols and pregnanetriols, including 5-beta reduced metabolites. nih.govProfiles are well-characterized for diagnosing conditions like congenital adrenal hyperplasia. taylorandfrancis.comwikipedia.org nih.gov, taylorandfrancis.com, wikipedia.org
Mouse During pregnancy, shows a significant increase in steroid production with major metabolites being 16-alpha hydroxylated pregnanolones. researchgate.netHighlights that the mouse may not be a direct metabolic model for human progesterone metabolism in pregnancy. researchgate.net

Methodological Advancements in Pregnane Triol Research

The ability to accurately detect and quantify this compound and other steroid metabolites has been revolutionized by advancements in analytical chemistry. nih.gov Historically, methods for steroid analysis were laborious and often lacked specificity. oup.com Modern research relies heavily on hyphenated mass spectrometry (MS) techniques, which offer unparalleled sensitivity and selectivity. oup.com

Gas chromatography-mass spectrometry (GC-MS) has long been a gold standard for urinary steroid profiling, providing excellent resolution of complex steroid mixtures, though it requires time-consuming sample derivatization. dntb.gov.uaresearchgate.net More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a dominant technique. mdpi.com LC-MS/MS offers several advantages, including simpler sample preparation, faster analysis times, and the ability to measure a wide range of steroids, from precursors to conjugated metabolites, in a single run. researchgate.netmdpi.comnih.gov The development of "dilute and shoot" methods for urinary analysis further streamlines the workflow, enabling high-throughput analysis essential for large clinical studies. unito.it These technological advances are crucial for discovering new biomarkers and gaining deeper insights into the steroid metabolome. researchgate.netnih.gov

Technique Principle Advantages for Pregnane Triol Analysis Key References
GC-MS Gas chromatography separates volatile compounds, which are then identified by mass spectrometry.High chromatographic resolution, extensive spectral libraries for identification. dntb.gov.ua, researchgate.net
LC-MS/MS Liquid chromatography separates compounds in solution, followed by tandem mass spectrometry for specific detection and quantification.High sensitivity and specificity, minimal sample preparation, high throughput, ability to analyze conjugated steroids directly. mdpi.comnih.gov mdpi.com, nih.gov
Online SPE-LC-MS/MS Solid-phase extraction is automated and coupled directly to the LC-MS/MS system.Fully automated method for simultaneous determination of free and conjugated steroids, reducing manual labor and potential for error. researchgate.net researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of (3α,5β)-Pregnane-3,20,21-triol in synthetic or biological samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed m/z 336.51 for C21H36O3 ) and NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to resolve stereochemistry at C3, C5, and C20 positions. For biological matrices, combine liquid chromatography (LC) with tandem MS (LC-MS/MS) to distinguish isomers like 5β-pregnan-3α,17α,20α-triol .

Q. How can researchers optimize extraction and purification protocols for (3α,5β)-Pregnane-3,20,21-triol from complex biological fluids?

  • Methodology : Solid-phase extraction (SPE) using C18 columns followed by derivatization (e.g., silylation) improves GC-MS detection sensitivity . Validate recovery rates using deuterated internal standards (e.g., d4-labeled analogs) to account for matrix effects .

Q. What are the established in vitro models to study the stability of (3α,5β)-Pregnane-3,20,21-triol under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C, followed by LC-UV or LC-MS analysis to monitor degradation products. Compare results with stability in plasma or liver microsomes to assess metabolic pathways .

Advanced Research Questions

Q. How do stereochemical variations at C20 and C21 influence the neuroactive properties of (3α,5β)-Pregnane-3,20,21-triol in modulating GABAA receptors?

  • Methodology : Use electrophysiological patch-clamp assays on recombinant α1β2γ2 GABAA receptors expressed in HEK cells. Compare EC50 values of 3α,20α,21-triol vs. 3α,20β,21-triol isomers to quantify stereospecific effects . Pair with molecular docking simulations to map hydrogen bonding interactions at receptor binding sites .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of (3α,5β)-Pregnane-3,20,21-triol across species (e.g., rodents vs. primates)?

  • Methodology : Conduct comparative metabolomics using <sup>14</sup>C-labeled compound in liver microsomes from mice, rats, and cynomolgus monkeys. Identify species-specific phase I/II metabolites via radio-HPLC and correlate with cytochrome P450 isoform expression profiles . Address discrepancies by validating findings in human hepatocyte models .

Q. How can researchers differentiate endogenous (3α,5β)-Pregnane-3,20,21-triol from exogenous contaminants in epidemiological studies?

  • Methodology : Apply isotope ratio mass spectrometry (IRMS) to measure <sup>13</sup>C/<sup>12</sup>C ratios in urine samples. Endogenous steroids typically show δ<sup>13</sup>C values of −18‰ to −22‰, distinct from synthetic analogs (δ<sup>13</sup>C > −25‰) . Combine with statistical models (e.g., PCA) to classify sources .

Q. What mechanisms underlie the dual role of (3α,5β)-Pregnane-3,20,21-triol as both a neurosteroid and a potential carcinogen (Category 2 hazard)?

  • Methodology : Use transcriptomics (RNA-seq) in neuronal cell lines exposed to physiologically relevant concentrations (1–100 nM). Compare gene expression profiles (e.g., GABAergic signaling vs. DNA repair pathways) and validate with CRISPR-Cas9 knockouts of steroidogenic enzymes . For carcinogenicity, employ Ames tests and micronucleus assays to assess mutagenic potential .

Methodological Notes

  • Structural Confirmation : Always cross-validate NMR assignments with X-ray crystallography when possible, as 5β-pregnane derivatives exhibit conformational rigidity that may skew solution-state data .
  • Contradiction Management : In metabolic studies, account for inter-laboratory variability in LC-MS/MS calibration by harmonizing protocols with reference standards (e.g., NIST-certified materials) .
  • Safety Compliance : Follow OSHA/NIOSH guidelines for handling Category 2 carcinogens, including fume hood use, PPE (nitrile gloves, N95 respirators), and waste disposal via licensed contractors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3alpha,5beta)-Pregnane-3,20,21-triol
Reactant of Route 2
(3alpha,5beta)-Pregnane-3,20,21-triol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.